molecular formula C10H13BrS B598386 1-Bromo-3-isobutylthiobenzene CAS No. 1199773-06-2

1-Bromo-3-isobutylthiobenzene

Cat. No.: B598386
CAS No.: 1199773-06-2
M. Wt: 245.178
InChI Key: YMZQKZSYYUVQLE-UHFFFAOYSA-N
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Description

1-Bromo-3-isobutylthiobenzene is an organic compound with the molecular formula C10H13BrS It is a brominated aromatic compound where a bromine atom is attached to the benzene ring, and an isobutylthio group is attached to the third position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-isobutylthiobenzene can be synthesized through a multi-step process involving the bromination of 3-isobutylthiobenzene. The typical synthetic route involves:

    Thioether Formation: The formation of the isobutylthio group can be achieved by reacting the brominated benzene with isobutylthiol in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale bromination and thioether formation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-isobutylthiobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The sulfur atom in the isobutylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the sulfur-containing group.

Common Reagents and Conditions:

    Substitution: Sodium amide (NaNH2), sodium thiolate (NaSR), or sodium alkoxide (NaOR) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like acetic acid or dichloromethane (CH2Cl2).

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether or ethanol.

Major Products:

    Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of dehalogenated or reduced sulfur-containing compounds.

Scientific Research Applications

1-Bromo-3-isobutylthiobenzene has several scientific research applications, including:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals due to its unique chemical structure.

    Material Science: Used in the synthesis of novel materials with specific properties, such as polymers and nanomaterials.

    Biological Studies: Studied for its interactions with biological molecules and potential use in biochemical assays.

Mechanism of Action

The mechanism of action of 1-Bromo-3-isobutylthiobenzene involves its ability to undergo various chemical reactions due to the presence of the bromine atom and the isobutylthio group. The bromine atom can participate in nucleophilic substitution reactions, while the sulfur atom in the isobutylthio group can undergo oxidation or reduction reactions. These chemical properties make it a versatile compound for use in organic synthesis and other scientific research applications.

Comparison with Similar Compounds

    1-Bromo-3-methylthiobenzene: Similar structure but with a methylthio group instead of an isobutylthio group.

    1-Bromo-4-isobutylthiobenzene: Similar structure but with the isobutylthio group attached to the fourth position of the benzene ring.

    1-Chloro-3-isobutylthiobenzene: Similar structure but with a chlorine atom instead of a bromine atom.

Uniqueness: 1-Bromo-3-isobutylthiobenzene is unique due to the presence of both the bromine atom and the isobutylthio group, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and makes it a valuable compound for scientific research.

Properties

IUPAC Name

1-bromo-3-(2-methylpropylsulfanyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrS/c1-8(2)7-12-10-5-3-4-9(11)6-10/h3-6,8H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMZQKZSYYUVQLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CSC1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50682092
Record name 1-Bromo-3-[(2-methylpropyl)sulfanyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1199773-06-2
Record name 1-Bromo-3-[(2-methylpropyl)sulfanyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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